molecular formula C20H24ClN3O5 B019552 6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid CAS No. 528851-37-8

6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

Cat. No. B019552
M. Wt: 421.9 g/mol
InChI Key: PCQWTHPPSGNCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Quinolone derivatives are synthesized through various methods, often starting from simple precursors like carboxylic acids, esters, or halogenated compounds, and involving multiple steps including cyclopropanation, nitration, and functional group transformations (Miyamoto et al., 1995). Specific conditions such as the presence of sodium dithionite or sodium sulfite can influence the course of reactions, demonstrating the importance of reaction conditions in the synthesis of complex quinolones.

Molecular Structure Analysis

The molecular structure of quinolone derivatives is characterized by the presence of a 1,4-dihydro-4-oxoquinoline nucleus, often with various substituents that can significantly affect the molecule's properties and activity. X-ray crystallography and NMR spectroscopy are commonly used to determine the stereochemistry and confirm the structure of these compounds (Al-Dweik et al., 2009).

Chemical Reactions and Properties

Quinolones undergo a range of chemical reactions, including photochemical reactions, where specific substituents can be altered or removed. For example, photochemistry studies have shown that fluorine substitution can undergo reductive defluorination under certain conditions, illustrating the reactive nature of these compounds under light exposure (Mella et al., 2001).

Physical Properties Analysis

The physical properties of quinolone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of cyclopropyl groups and other substituents affects these properties, which can be crucial for their biological activity and pharmaceutical application. Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to study these properties.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by the functional groups present in the quinolone derivatives. Studies have explored the reactivity of different substituents, revealing how modifications can enhance or reduce the compound's reactivity and its interactions with biological targets (Jaso et al., 2005).

Scientific Research Applications

Electrochemical Studies

Electrochemical studies on compounds structurally similar to the specified chemical, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid, have been reported. These studies involve cyclic voltammetry, coulometry, and spectral studies, focusing on the electrochemical mechanisms and acid-base equilibria of these compounds (Srinivasu et al., 1999).

Furan Ring Formation

Research on the synthesis of furo[3,2-h]quinolones through one-pot reactions, involving compounds like ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, highlights a significant area of chemical synthesis and potential applications in developing novel compounds (Fujita et al., 1997).

Synthesis and Evaluation for Antimycobacterial Activities

Research into the synthesis and in-vitro evaluation of various quinoline-3-carboxylic acids, including those with structures similar to the specified compound, has been conducted. This research primarily focuses on the antimycobacterial activities against various strains of Mycobacterium, indicating potential applications in treating bacterial infections (Senthilkumar et al., 2009).

Synthesis for Antibacterial Activity

There's also significant research into the synthesis of quinolone derivatives, including the study of their antibacterial activities. This includes the preparation of amino acid prodrugs and their evaluation against various bacterial strains, hinting at their potential use as antibacterial agents (Sánchez et al., 1992).

Synthesis of Quinolone Derivatives

Studies on synthesizing novel quinolone derivatives and their evaluation against bacterial strains have been performed. This includes the preparation of various quinolone analogs and testing their efficacy compared to known antibacterial agents, suggesting their potential use in developing new antibacterial drugs (Kumar et al., 2014).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. While specific safety data for this compound isn’t available, general precautions should include avoiding inhalation or skin contact and using the compound only in a well-ventilated area .

Future Directions

The future research and applications of this compound could be vast, given its complex structure and the presence of several functional groups. It could serve as a useful building block in the synthesis of a variety of chemical compounds, including pharmaceuticals and polymers .

properties

IUPAC Name

7-chloro-1-cyclopropyl-6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O5/c1-20(2,3)29-19(28)23-7-6-22-15-8-12-16(9-14(15)21)24(11-4-5-11)10-13(17(12)25)18(26)27/h8-11,22H,4-7H2,1-3H3,(H,23,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQWTHPPSGNCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593898
Record name 6-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

CAS RN

528851-37-8
Record name 7-Chloro-1-cyclopropyl-6-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528851-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.